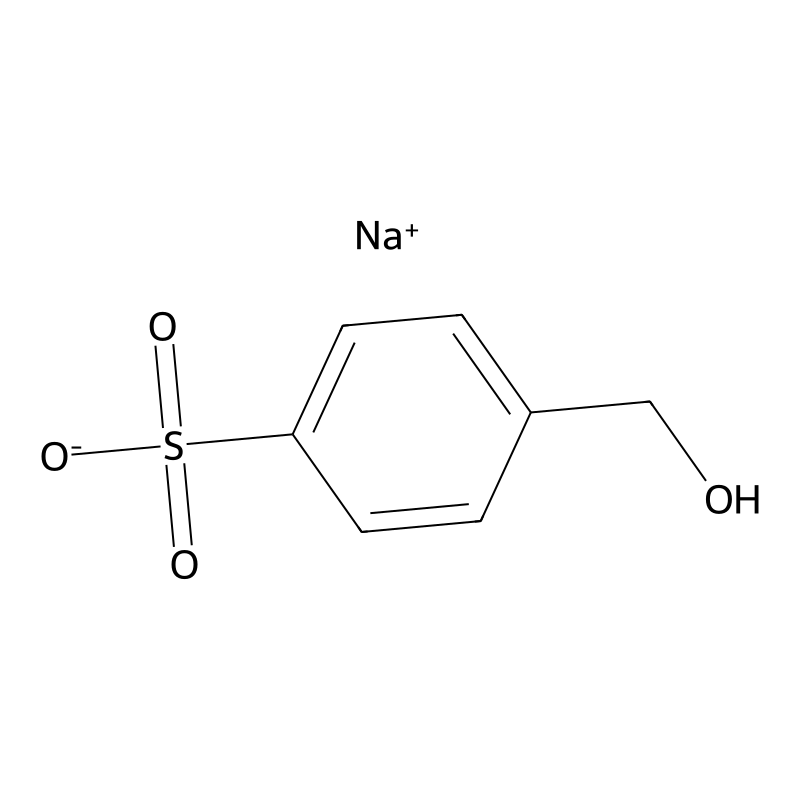

Sodium 4-(hydroxymethyl)benzene-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 4-(hydroxymethyl)benzene-1-sulfonate is an organic compound with the formula C₇H₇NaO₄S. It is a sodium salt of 4-(hydroxymethyl)benzenesulfonic acid, characterized by a hydroxymethyl group attached to a benzene ring, which is further sulfonated. This compound is primarily recognized for its role in various

- Oxidation: It can be oxidized by enzymes such as 4-(hydroxymethyl)benzenesulfonate dehydrogenase, resulting in the formation of 4-formylbenzenesulfonate, along with the reduction of NAD⁺ to NADH .

- Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, allowing it to act as a leaving group in various organic transformations .

- Hydrolysis: Under basic conditions, it can hydrolyze to form phenolic compounds .

Sodium 4-(hydroxymethyl)benzene-1-sulfonate exhibits notable biological activity. It serves as a substrate for specific enzymes involved in microbial degradation pathways, particularly those related to aromatic compounds. Its metabolic pathways are significant in bioremediation processes where microorganisms utilize such compounds as carbon sources .

The synthesis of sodium 4-(hydroxymethyl)benzene-1-sulfonate can be achieved through several methods:

- Direct Sulfonation: The compound can be synthesized by sulfonating p-hydroxymethylbenzene using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

- Hydroxymethylation: Starting from benzenesulfonic acid, hydroxymethylation can be performed using formaldehyde under basic conditions to introduce the hydroxymethyl group .

Sodium 4-(hydroxymethyl)benzene-1-sulfonate finds applications in various fields:

- Organic Synthesis: It is used as a reagent in organic synthesis for constructing complex molecules.

- Biochemical Studies: The compound serves as a substrate for studying enzyme kinetics and metabolic pathways in microorganisms.

- Industrial

Interaction studies involving sodium 4-(hydroxymethyl)benzene-1-sulfonate focus on its biochemical interactions with enzymes and other substrates. Notably, research indicates that it interacts with specific dehydrogenases that facilitate its conversion into other sulfonated compounds, which are crucial for microbial metabolism .

Several compounds share structural similarities with sodium 4-(hydroxymethyl)benzene-1-sulfonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium benzenesulfonate | C₆H₅NaO₃S | Basic structure without hydroxymethyl group |

| Sodium p-toluenesulfonate | C₇H₇NaO₃S | Contains a methyl group instead of hydroxymethyl |

| Sodium phenylsulfinate | C₆H₅NaO₂S | Lacks the hydroxymethyl group; simpler structure |

| Sodium 4-hydroxybenzenesulfonate | C₆H₅NaO₄S | Similar structure but without the hydroxymethyl group |

These comparisons illustrate that sodium 4-(hydroxymethyl)benzene-1-sulfonate is unique due to its specific hydroxymethyl substitution on the benzene ring, which imparts distinct reactivity and biological properties not found in the other similar compounds listed.